Cas no 2229075-87-8 (3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
- EN300-2002276
- 2229075-87-8
-
- インチ: 1S/C9H18O3S/c1-8(2,10)7-5-6-13(11,12)9(7,3)4/h7,10H,5-6H2,1-4H3
- InChIKey: QYJAHWZDAQOTBZ-UHFFFAOYSA-N
- ほほえんだ: S1(CCC(C(C)(C)O)C1(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 206.09766561g/mol
- どういたいしつりょう: 206.09766561g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 62.8Ų
3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2002276-2.5g |
3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2229075-87-8 | 2.5g |
$2688.0 | 2023-09-16 | ||
Enamine | EN300-2002276-10.0g |
3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2229075-87-8 | 10g |
$5897.0 | 2023-06-01 | ||
Enamine | EN300-2002276-5g |
3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2229075-87-8 | 5g |
$3977.0 | 2023-09-16 | ||
Enamine | EN300-2002276-10g |
3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2229075-87-8 | 10g |
$5897.0 | 2023-09-16 | ||
Enamine | EN300-2002276-0.05g |
3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2229075-87-8 | 0.05g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-2002276-1g |
3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2229075-87-8 | 1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-2002276-0.1g |
3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2229075-87-8 | 0.1g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-2002276-0.5g |
3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2229075-87-8 | 0.5g |
$1316.0 | 2023-09-16 | ||
Enamine | EN300-2002276-1.0g |
3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2229075-87-8 | 1g |
$1371.0 | 2023-06-01 | ||
Enamine | EN300-2002276-0.25g |
3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2229075-87-8 | 0.25g |
$1262.0 | 2023-09-16 |
3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione 関連文献
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dioneに関する追加情報
Introduction to 3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1λ6-thiolane-1,1-dione (CAS No. 2229075-87-8)
3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1λ6-thiolane-1,1-dione is a novel heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2229075-87-8, belongs to the thiolane class of molecules, which are known for their diverse applications in synthetic chemistry and medicinal chemistry. The presence of both hydroxyl and thiol groups in its structure makes it a promising candidate for further investigation into its pharmacological properties.
The molecular structure of 3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1λ6-thiolane-1,1-dione consists of a six-membered thiolane ring substituted with a 2-hydroxypropan-2-yl side chain and two methyl groups at the 2-position. This specific arrangement of functional groups imparts unique reactivity and potential interactions with biological targets. The compound’s ability to participate in hydrogen bonding and metal coordination makes it an intriguing subject for studying its role in enzyme inhibition and cellular signaling pathways.
In recent years, there has been growing interest in thiolane derivatives due to their reported bioactivity in various disease models. Studies have suggested that compounds with similar structural motifs may exhibit properties relevant to anti-inflammatory, antioxidant, and antimicrobial applications. The hydroxyl group in 3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1λ6-thiolane-1,1-dione can potentially engage in favorable interactions with biological molecules, while the thiol group provides a site for redox-sensitive modifications. These features make the compound a valuable scaffold for drug discovery efforts.
One of the most compelling aspects of this compound is its potential to serve as a precursor for more complex pharmacophores. Researchers have been exploring ways to modify the core thiolane structure to enhance its binding affinity and selectivity towards specific biological targets. The flexibility offered by the side chain and the presence of multiple reactive sites make 3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1λ6-thiolane-1,1-dione a versatile building block for medicinal chemists.
Recent advances in computational chemistry have enabled more efficient screening of such compounds for their biological activity. Molecular modeling studies have been conducted to predict how 3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1λ6-thiolane-1,1-dione might interact with proteins and other biomolecules. These simulations have provided insights into possible binding modes and have guided experimental efforts toward optimizing its pharmacological properties.
The synthesis of 3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1λ6-thiolane-1,1-dione presents an interesting challenge due to the need to carefully control the reaction conditions to achieve the desired regioselectivity. Advances in synthetic methodologies have made it possible to construct complex heterocyclic frameworks with greater precision. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been employed to develop efficient synthetic routes to this compound.
In conclusion, 3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1λ6-thiolane-1,1-dione (CAS No. 2229075-87-8) represents a promising area of research in chemical biology and pharmaceutical development. Its unique structural features and potential bioactivity make it an attractive candidate for further investigation. As research continues to uncover new applications for thiolane derivatives, this compound is likely to play a significant role in future drug discovery efforts.
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